molecular formula C23H19NO5 B12372208 Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate

Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate

Cat. No.: B12372208
M. Wt: 389.4 g/mol
InChI Key: HDHFVICVWRKCHQ-QIFDKBNDSA-N
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Description

Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate is a synthetic compound known for its role as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EpETrEs), which are signaling molecules with various physiological effects, including the regulation of blood pressure and inflammation .

Preparation Methods

The synthesis of Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate involves several steps The starting materials typically include 6-methoxynaphthalene and 3-phenyloxiraneThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate undergoes various chemical reactions, including:

Scientific Research Applications

Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate is widely used in scientific research due to its inhibitory effects on soluble epoxide hydrolase (sEH). Some of its applications include:

    Chemistry: Used as a substrate in fluorescence-based sEH inhibitor screening assays.

    Biology: Investigated for its role in regulating blood pressure and inflammation.

    Medicine: Potential therapeutic applications in treating hypertension, cardiovascular diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting sEH

Mechanism of Action

The compound exerts its effects by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme catalyzes the conversion of epoxyeicosatrienoic acids (EpETrEs) to their corresponding dihydroxyeicosatrienoic acids (DiHETrEs), thereby diminishing their vasodilator activity. By inhibiting sEH, the compound helps maintain higher levels of EpETrEs, which have beneficial effects on blood pressure regulation and inflammation.

Comparison with Similar Compounds

Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate is unique due to its specific inhibitory action on sEH. Similar compounds include:

These compounds share similar inhibitory properties but differ in their sensitivity, stability, and specific applications in research and industry.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

[cyano-(6-methoxynaphthalen-2-yl)methyl] [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate

InChI

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3/t20?,21-,22-/m0/s1

InChI Key

HDHFVICVWRKCHQ-QIFDKBNDSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OC[C@H]3[C@@H](O3)C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4

Origin of Product

United States

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